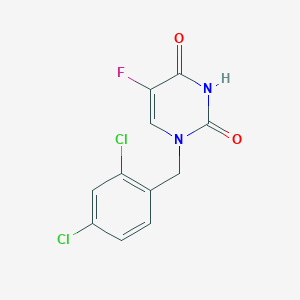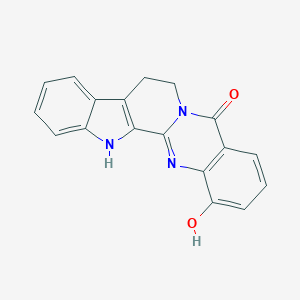
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one is a chemical compound known for its unique structure and properties. It is a phenolate anion resulting from the removal of a proton from one of the hydroxy groups of the parent compound. This compound is significant in various scientific research fields due to its differentiation-inducing properties and its role as a signaling molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct placement of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of chloro groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Functions as a differentiation-inducing factor in cellular studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one involves its role as a signaling molecule. It interacts with specific receptors and pathways to induce cellular differentiation and other biological effects. The molecular targets include various enzymes and receptors involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one: A closely related compound with similar properties and applications.
3,5-Dichloro-2,4,6-trihydroxyphenyl)hexan-1-one: Another related compound with distinct functional groups
Uniqueness
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one is unique due to its specific combination of functional groups and its ability to act as a differentiation-inducing factor. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
113411-16-8 |
|---|---|
Molecular Formula |
C12H14Cl2O4 |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C12H14Cl2O4/c1-3-4-5-6(15)7-10(16)8(13)12(18-2)9(14)11(7)17/h16-17H,3-5H2,1-2H3 |
InChI Key |
VZEUMRXJWIAEOK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O |
Canonical SMILES |
CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O |
Synonyms |
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone DIF-2 (Dictyostelium) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)








